

# Inarigivir Clinical Trial Discontinuation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Inarigivir ammonium |           |
| Cat. No.:            | B8198286            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the discontinuation of the clinical trials for Inarigivir, an investigational antiviral agent. The following question-and-answer format addresses potential inquiries arising from the cessation of its development for the treatment of chronic hepatitis B virus (HBV).

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the Inarigivir clinical trials?

The development of Inarigivir was halted due to significant patient safety concerns that emerged during the Phase IIb CATALYST trial.[1][2][3] Specifically, unexpected serious adverse events were reported, which included the unfortunate death of one patient.[1][2][3]

Q2: What specific adverse events were observed in the CATALYST trial?

The decision to stop the trial was based on clinical findings from the CATALYST 2 study, which was assessing a 400mg dose of Inarigivir.[4][5] Laboratory results from three participants in this trial indicated evidence of hepatocellular dysfunction, with elevated levels of alanine transaminase (ALT).[4] These findings were deemed to be potentially indicative of liver injury, rather than the anticipated immune flares that can sometimes be associated with antiviral therapies.[4]



Q3: Was there any indication of safety concerns in earlier trials?

Earlier Phase II trials, such as the ACHIEVE trial, evaluated lower doses of Inarigivir (up to 200mg daily) and reported that the drug was generally well-tolerated.[6][7] While some patients experienced ALT flares, these were often associated with reductions in HBV DNA and HBsAg and were considered consistent with an immune response to the virus.[7][8] However, the severity of the adverse events observed at the 400mg dose in the CATALYST trial prompted the discontinuation of the entire HBV program for Inarigivir.[3][5]

### **Troubleshooting Experimental Queries**

Q1: We observed unexpected cytotoxicity in our in-vitro experiments with RIG-I agonists. Could this be related to the clinical findings with Inarigivir?

It is plausible. While the precise mechanism of Inarigivir-induced liver injury is not publicly detailed, its primary mechanism of action is the activation of the RIG-I signaling pathway to induce an innate immune response.[3] Over-activation of this pathway could potentially lead to an excessive inflammatory response and subsequent cellular damage. When troubleshooting in-vitro cytotoxicity, it is crucial to:

- Titrate the concentration of the RIG-I agonist to determine a therapeutic window.
- Assess markers of apoptosis and inflammation (e.g., caspase activation, pro-inflammatory cytokine release) to understand the mechanism of cell death.
- Use appropriate controls, including different cell lines and agonists with known safety profiles.

Q2: Our efficacy data with a novel RIG-I agonist is promising, but we are concerned about potential liver toxicity. What can we learn from the Inarigivir case?

The Inarigivir outcome highlights the critical importance of dose-response evaluation for both efficacy and safety. The acceptable safety profile at lower doses in the ACHIEVE trial contrasted sharply with the serious adverse events at a higher dose in the CATALYST trial.[5] [6] For your drug development program, consider:



- A thorough preclinical toxicology assessment, with a focus on liver function markers in relevant animal models.
- A carefully designed dose-escalation study in early-phase clinical trials to identify the maximum tolerated dose.
- Close monitoring of liver function tests (ALT, AST, bilirubin) in all clinical trial participants.

### **Quantitative Data Summary**

The following table summarizes the efficacy data from the earlier Phase II ACHIEVE trial, which evaluated Inarigivir at doses up to 200mg. It is important to note that this data is from a trial with a different dosing regimen than the CATALYST trial where the severe adverse events occurred.

| Parameter | Inarigivir Dose | Mean Reduction<br>from Baseline (log10<br>IU/mL) | Trial      |
|-----------|-----------------|--------------------------------------------------|------------|
| HBV DNA   | 25mg            | 0.61                                             | ACHIEVE[9] |
| 200mg     | 1.58            | ACHIEVE[9]                                       |            |
| HBV RNA   | 25mg - 200mg    | Ranged from -0.39 to -0.58                       | ACHIEVE[9] |
| HBsAg     | 25mg - 200mg    | Ranged from -0.10 to -0.18                       | ACHIEVE[9] |

### **Experimental Protocols and Methodologies**

While the specific and complete protocols for the Inarigivir clinical trials are proprietary, the general design of the ACHIEVE trial has been published.

ACHIEVE Trial (Phase IIa)

 Objective: To evaluate the safety, tolerability, and antiviral activity of ascending doses of Inarigivir in treatment-naïve patients with chronic HBV.



- Design: A randomized, placebo-controlled, double-blind, ascending dose cohort study.
- Patient Population: Treatment-naïve adults with chronic HBV infection.
- Methodology:
  - Patients were randomized to receive either Inarigivir (at doses of 25mg, 50mg, 100mg, or 200mg) or a placebo once daily for 12 weeks.
  - Following the initial 12-week treatment period, all patients were treated with tenofovir disoproxil fumarate (TDF) for an additional 12 weeks.
  - Primary endpoints included safety and the reduction in HBV DNA levels at week 12.
  - Secondary endpoints included changes in HBV RNA and HBsAg levels.[9]

# Signaling Pathway and Experimental Workflow Diagrams

## Inarigivir's Mechanism of Action via the RIG-I Signaling Pathway

Inarigivir is an agonist of the retinoic acid-inducible gene I (RIG-I), a key pattern recognition receptor in the innate immune system.[3] Upon activation by Inarigivir, RIG-I initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, ultimately resulting in an antiviral state.







Click to download full resolution via product page

Caption: Inarigivir activates the RIG-I pathway, leading to interferon production.

## **Logical Workflow for Investigating Unexpected In-Vitro Cytotoxicity**

This diagram outlines a logical workflow for researchers who encounter unexpected cytotoxicity when working with novel RIG-I agonists, drawing lessons from the Inarigivir case.





Click to download full resolution via product page

Caption: Troubleshooting workflow for unexpected in-vitro cytotoxicity.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Spring Bank Discontinues Development of Inarigivir for the Treatment of HBV BioSpace [biospace.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Spring Bank halts development of inarigivir for hepatitis B [clinicaltrialsarena.com]
- 4. Spring Bank Stops Dosing of Inarigivir Patients in Phase 2 [globenewswire.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. HKU Scholars Hub: Ascending dose cohort study of inarigivir A novel RIG I agonist in chronic HBV patients: Final results of the ACHIEVE trial [repository.hku.hk]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. | BioWorld [bioworld.com]
- 9. A phase 2, open-label, randomized, multiple-dose study evaluating Inarigivir in treatment-naïve patients with chronic hepatitis B PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Inarigivir Clinical Trial Discontinuation: A Technical Support Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8198286#reasons-for-inarigivir-clinical-trial-discontinuation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com